molecular formula C23H23FN2O4S2 B6564803 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946346-28-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6564803
CAS No.: 946346-28-7
M. Wt: 474.6 g/mol
InChI Key: MQRVONLPFJFJLF-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with two distinct sulfonyl groups: a 4-fluorobenzenesulfonyl moiety and a 2,5-dimethylbenzenesulfonyl group. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-5-6-17(2)23(14-16)31(27,28)25-20-9-12-22-18(15-20)4-3-13-26(22)32(29,30)21-10-7-19(24)8-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRVONLPFJFJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aniline Derivatives

Cyclocondensation of 4-fluoroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120–140°C yields 1,2,3,4-tetrahydroquinoline. This method achieves ~75% efficiency but requires rigorous purification to remove polymeric byproducts.

Catalytic Hydrogenation of Quinoline

Quinoline derivatives undergo hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure in ethanol. This method produces the tetrahydroquinoline core with >90% yield but necessitates strict control over reaction duration to prevent over-reduction.

Table 1: Comparison of Tetrahydroquinoline Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
CyclocondensationPPA/CHCl₃1307585
Catalytic HydrogenationPd/C, H₂/EtOH259298

Sulfonylation Reactions

Sulfonylation introduces the 4-fluorobenzenesulfonyl and 2,5-dimethylbenzene sulfonamide groups to the tetrahydroquinoline core.

Stepwise Sulfonylation Protocol

  • N-Sulfonylation of Tetrahydroquinoline :
    The tetrahydroquinoline intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Optimal conditions include a 1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride at 0–5°C, yielding 88–92% of the monosulfonylated product.

  • C-Sulfonylation at the 6-Position :
    The 6-amino group of the monosulfonylated intermediate undergoes coupling with 2,5-dimethylbenzenesulfonyl chloride. N,N-Dimethylformamide (DMAP) catalyzes this reaction in tetrahydrofuran (THF) at 50°C, achieving 78–85% yield.

One-Pot Sulfonylation Approach

A streamlined method combines both sulfonylation steps in a single reactor. Using excess sulfonyl chlorides (1:2.5 molar ratio) and microwave irradiation at 80°C for 20 minutes, this approach attains 70% overall yield but risks di-sulfonation byproducts.

Table 2: Sulfonylation Efficiency Under Varied Conditions

ConditionSolventCatalystTemperature (°C)Yield (%)
Stepwise (N-sulfonylation)DCMTEA0–592
Stepwise (C-sulfonylation)THFDMAP5085
One-PotDMFNone8070

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) analysis confirms >98% purity for the final compound.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, ArH), 3.25 (t, J = 6.0 Hz, 2H, CH₂), 2.72 (s, 3H, CH₃), 2.65 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₄H₂₅FN₂O₄S₂ [M+H]⁺: 488.12; found: 488.14.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

The stepwise method offers higher yields (85–92%) but requires multiple purification steps, limiting scalability. In contrast, the one-pot approach reduces operational steps but necessitates stringent byproduct management.

Solvent Impact on Reaction Kinetics

Polar aprotic solvents (e.g., DMF) accelerate sulfonylation but promote side reactions. Non-polar solvents (e.g., DCM) enhance selectivity but slow reaction rates .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in substitution reactions, where certain functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum, and other transition metal catalysts.

Major Products Formed from These Reactions

  • Oxidation: : Products may include oxidized derivatives with altered functional groups.

  • Reduction: : Reduced derivatives with hydrogen atoms added to the molecule.

  • Substitution: : Various substituted analogs of the original compound.

Scientific Research Applications

Autoimmune Disease Treatment

Recent studies have highlighted the efficacy of this compound as a therapeutic agent for Th17-mediated autoimmune diseases. For instance, a derivative known as (R)-D4 , which is structurally related to the target compound, demonstrated significant bioavailability and therapeutic effects in mouse models of rheumatoid arthritis and psoriasis. The study indicated that (R)-D4 could effectively inhibit RORγt, a key regulator in Th17 cell differentiation, suggesting potential for treating conditions like rheumatoid arthritis with lower doses and minimal adverse effects .

Cancer Therapy

The compound has been investigated for its role in cancer treatment, particularly in inhibiting NF-κB signaling pathways associated with various malignancies. Research has shown that derivatives of sulfonamide compounds can serve as effective inhibitors of NF-κB activation in hepatic carcinoma cell lines. This suggests that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide may also exhibit similar properties and could be developed further for oncological applications .

Case Studies

StudyApplicationFindings
Study on RORγt InhibitionAutoimmune Diseases(R)-D4 showed improved bioavailability (F = 48.1% in mice) and effective treatment of psoriasis at lower doses without adverse effects .
NF-κB Inhibition in CancerHepatic CarcinomaSulfonamide derivatives inhibited NF-κB activation; potential for developing new cancer therapies .

Mechanism of Action

The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. Its structural features allow it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, we compare it with three sulfonamide derivatives sharing core structural motifs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Key Substituents
Target Compound 488.54 3.8 7 4-Fluorobenzenesulfonyl, 2,5-dimethyl
N-(Tetrahydroquinolin-6-yl)benzenesulfonamide 314.37 2.1 5 Benzenesulfonyl
4-Fluoro-N-(quinolin-6-yl)benzenesulfonamide 346.38 3.2 6 4-Fluorobenzenesulfonyl, quinoline
2,5-Dimethylbenzenesulfonamide 185.24 1.5 4 2,5-Dimethyl

Key Observations :

Lipophilicity : The target compound exhibits higher LogP (3.8) compared to simpler analogs like 2,5-dimethylbenzenesulfonamide (LogP 1.5), attributed to its dual aromatic sulfonyl groups and methyl substituents. This enhances membrane permeability but may reduce aqueous solubility .

Hydrogen Bonding : With seven acceptors, the target compound surpasses analogs lacking fluorine or methyl groups. The 4-fluorine atom contributes to polar interactions, as seen in kinase inhibitor design, where fluorine enhances binding affinity through halogen bonding .

For example, 4-fluoro-N-(quinolin-6-yl)benzenesulfonamide shows broader bioactivity but lower specificity in enzyme inhibition assays .

Analysis :

  • The target compound demonstrates superior carbonic anhydrase IX inhibition (IC₅₀ 12 nM), likely due to the electron-withdrawing fluorine enhancing sulfonamide acidity, which strengthens zinc coordination in the enzyme’s active site.
  • Antimicrobial potency against E. coli (MIC 32 µg/mL) is moderate compared to non-fluorinated analogs, suggesting that fluorine’s electronegativity may reduce bacterial membrane penetration in some contexts .

Structural Insights from Crystallographic Data

The Cambridge Structural Database (CSD) reveals that sulfonamide-tetrahydroquinoline hybrids often adopt a planar conformation around the sulfonyl groups, with dihedral angles between the tetrahydroquinoline and benzene rings ranging from 15–30°. This aligns with the target compound’s predicted geometry, which favors π-π stacking interactions in protein binding pockets. In contrast, non-fluorinated analogs exhibit greater conformational variability, reducing binding efficiency .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H20FN2O2S2\text{C}_{17}\text{H}_{20}\text{F}\text{N}_2\text{O}_2\text{S}_2

It features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a dimethylbenzene sulfonamide moiety. This unique structure contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : In vitro studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For instance, it displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Activity : Preliminary evaluations have suggested that this compound may inhibit the proliferation of cancer cell lines. In particular, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

The exact mechanisms through which this compound exerts its effects are under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis. This could explain the observed antimicrobial activity .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Effects : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at doses of 10 mg/kg .
  • Case Study on Cancer Cell Lines : In vitro studies using MCF-7 and A549 cell lines revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-715
A54920

Q & A

Basic: What are the recommended synthetic pathways for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Core Formation : Construct the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions .

Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group at the tetrahydroquinoline N1 position using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

Sulfonamide Coupling : React the intermediate with 2,5-dimethylbenzenesulfonamide via nucleophilic substitution, often catalyzed by coupling agents like EDCI/HOBt .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm, methyl groups at δ 2.2–2.5 ppm) and confirm sulfonamide connectivity .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 529.12) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (if single crystals are obtainable) .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) .
    • Antimicrobial Activity : Use broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Key Modifications :

    • Vary substituents on the benzene rings (e.g., replace methyl with electron-withdrawing groups like -CF3) to enhance target affinity .
    • Adjust the tetrahydroquinoline core (e.g., introduce heteroatoms or fused rings) to improve metabolic stability .
  • Comparative Analysis :

    Modification Biological Activity Key Finding
    2,5-dimethyl vs. 2-CF3Increased lipophilicity (logP ↑ 0.8)Improved membrane permeability
    Fluorine at para positionEnhanced enzyme binding (Ki ↓ 40%)Electrostatic interactions with active site
  • Data Collection : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Advanced: What strategies ensure target engagement and selectivity in complex biological systems?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to the target protein .
    • Thermal Shift Assay (TSA) : Confirm stabilization of the target protein (ΔTm ≥ 2°C indicates binding) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Cellular Target Validation : CRISPR-Cas9 knockout of the target gene followed by rescue experiments to confirm mechanism .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during in vivo studies?

Methodological Answer:

  • Formulation Optimization :
    • Use nanoemulsions or liposomes to enhance solubility (e.g., 20% PEG-400 in saline) .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling :
    • LC-MS/MS : Quantify plasma concentrations post-IV/oral administration in rodents (t1/2, Cmax, AUC) .
    • Tissue Distribution : Assess accumulation in target organs (e.g., tumor vs. liver) via radiolabeling (14C-tracer) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
    • Compound Integrity : Verify stability under assay conditions (e.g., DMSO stock solutions stored at -80°C, thawed once) .
    • Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Case Example : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in cell line passage numbers or serum content in media. Re-test under harmonized conditions .

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